1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide
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Overview
Description
1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring, a hydroxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and phenylmethoxy groups. The final step involves the addition of the carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The scalability of the synthesis process is essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbohydrazide moiety produces amines .
Scientific Research Applications
1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The piperidine ring and carbohydrazide moiety are crucial for its biological activity. These functional groups can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione: Known for its antimicrobial and antitubercular properties.
2-Amino-4-(1-piperidine)pyridine derivatives: Used as inhibitors in cancer treatment.
Uniqueness
1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c17-18-16(21)14-6-8-19(9-7-14)10-15(20)12-22-11-13-4-2-1-3-5-13/h1-5,14-15,20H,6-12,17H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFENSUYJNJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC(COCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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